Ethyl 4-chloro-2-(cyanomethyl)benzoate
Overview
Description
Ethyl 4-chloro-2-(cyanomethyl)benzoate is an organic compound with the molecular formula C11H10ClNO2. It is a derivative of benzoic acid and contains a chloro, cyanomethyl, and ethyl ester functional group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-chloro-2-(cyanomethyl)benzoate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2-(cyanomethyl)benzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds under reflux conditions to yield the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production rate and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-2-(cyanomethyl)benzoate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzoates.
Hydrolysis: Formation of 4-chloro-2-(cyanomethyl)benzoic acid.
Reduction: Formation of 4-chloro-2-(aminomethyl)benzoate.
Scientific Research Applications
Ethyl 4-chloro-2-(cyanomethyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 4-chloro-2-(cyanomethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in nucleophilic substitution, hydrolysis, and reduction reactions. The molecular targets and pathways involved vary based on the context of its use, such as in biological systems or industrial processes.
Comparison with Similar Compounds
Ethyl 4-chloro-2-(cyanomethyl)benzoate can be compared with other similar compounds, such as:
Ethyl 4-chlorobenzoate: Lacks the cyanomethyl group, resulting in different reactivity and applications.
Ethyl 2-(cyanomethyl)benzoate:
4-Chloro-2-(cyanomethyl)benzoic acid: The carboxylic acid form, which has different solubility and reactivity properties.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical transformations and applications in various fields of research.
Properties
IUPAC Name |
ethyl 4-chloro-2-(cyanomethyl)benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2/c1-2-15-11(14)10-4-3-9(12)7-8(10)5-6-13/h3-4,7H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNGQVMUDQYGFBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)Cl)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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